molecular formula C8H9ClO2S B3020039 2-Thiopheneacetic acid, 3-chloro-alpha,alpha-dimethyl- CAS No. 950604-74-7

2-Thiopheneacetic acid, 3-chloro-alpha,alpha-dimethyl-

Cat. No. B3020039
CAS RN: 950604-74-7
M. Wt: 204.67
InChI Key: NZVOVIPLRWRWAC-UHFFFAOYSA-N
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Description

2-Thiopheneacetic acid, 3-chloro-alpha,alpha-dimethyl- is a chemical compound that is likely to be a derivative of thiophene, a heterocyclic aromatic compound. Thiophene derivatives are known for their diverse chemical reactivity and are used in various chemical synthesis processes. The specific compound would contain a thiophene ring, an acetic acid moiety, and chloro and methyl substituents, which could affect its reactivity and physical properties.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various methods, including reactions with cation exchange resins and strong acids. For instance, 2-chlorothiophene has been shown to convert into dimer type products when reacted with Amberlyst 15 or 100% orthophosphoric acid, yielding compounds such as 4- and 5-(5-chloro-2-thienyl)tetrahydro-2-thiophenones . Although the specific synthesis of 2-Thiopheneacetic acid, 3-chloro-alpha,alpha-dimethyl- is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring, such as the presence of chloro and methyl groups, would influence the electronic distribution and steric hindrance, potentially affecting the compound's reactivity. The acetic acid moiety would introduce additional functional groups that could participate in chemical reactions or form hydrogen bonds, impacting the compound's behavior in biological systems or in further synthetic steps.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides of aryl-substituted thioacetic acids . These reactions demonstrate the potential for thiophene derivatives to participate in complex transformations, including ring opening, nucleophilic substitution, and cyclization. The specific reactions of 2-Thiopheneacetic acid, 3-chloro-alpha,alpha-dimethyl- would depend on its precise structure and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. The chloro and methyl groups in 2-Thiopheneacetic acid, 3-chloro-alpha,alpha-dimethyl- would likely make the compound more lipophilic compared to unsubstituted thiophene. The acetic acid group could contribute to the compound's solubility in polar solvents and its ability to participate in hydrogen bonding. The exact properties would need to be determined experimentally.

properties

IUPAC Name

2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOVIPLRWRWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CS1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

950604-74-7
Record name 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid
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